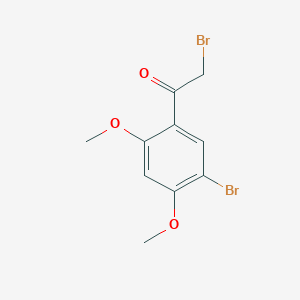

2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone

Description

Significance of Alpha-Halogenated Ketones and Dimethoxy Aromatic Systems in Advanced Organic Synthesis

Alpha-halogenated ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. sigmaaldrich.com This structural arrangement renders the alpha-carbon highly electrophilic and susceptible to nucleophilic attack, making these compounds potent alkylating agents. sigmaaldrich.com Their heightened reactivity is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov This enhanced reactivity makes them pivotal intermediates in a myriad of synthetic transformations, including the synthesis of heterocycles, α,β-unsaturated ketones, and other valuable organic molecules. nist.govlibretexts.org The halogenation of ketones can be achieved under both acidic and basic conditions, with acid-catalyzed reactions often proceeding through an enol intermediate. libretexts.org

Dimethoxy aromatic systems, on the other hand, are prevalent motifs in a wide array of biologically active compounds and natural products. The methoxy (B1213986) groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of such reactions. Their presence can significantly impact the pharmacological profile of a molecule. researchgate.net In the context of synthetic chemistry, dimethoxybenzenes and their derivatives are valued as versatile building blocks. researchgate.net The positions of the methoxy groups on the aromatic ring are crucial in directing incoming substituents and modulating the electronic properties of the molecule.

The combination of an alpha-halogenated ketone and a dimethoxy aromatic system within the same molecule, as seen in 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone, creates a bifunctional reagent with a rich and diverse reaction chemistry, offering multiple avenues for synthetic elaboration.

Structural Features and Their Influence on Synthetic Utility

The synthetic utility of this compound is a direct consequence of its distinct structural features. The molecule can be deconstructed into two primary components: the α-bromo ketone moiety and the 5-bromo-2,4-dimethoxyphenyl group.

The α-bromo ketone functionality is the primary center of reactivity for nucleophilic substitution. The bromine atom serves as a good leaving group, facilitating the introduction of a wide range of nucleophiles at the alpha-position. This reactivity is fundamental to the construction of more complex carbon skeletons and the introduction of various functional groups.

The 5-bromo-2,4-dimethoxyphenyl group exerts a significant electronic and steric influence on the molecule's reactivity. The two methoxy groups at positions 2 and 4 are electron-donating, activating the aromatic ring. The bromine atom at position 5, being an electron-withdrawing group, deactivates the ring to some extent and, along with the methoxy groups, directs the regioselectivity of any further substitution on the aromatic ring. The steric bulk of the substituents on the aromatic ring can also influence the approach of reagents to the carbonyl and alpha-carbon of the ketone moiety.

The interplay of these structural elements makes this compound a valuable precursor for the synthesis of a variety of target molecules, particularly in the realm of medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

Detailed Research Findings

While specific research findings exclusively focused on this compound are not extensively documented in publicly available literature, the chemical properties and reactivity can be inferred from studies on analogous compounds. The following tables present data for structurally similar molecules, providing insights into the expected characteristics of the title compound.

Table 1: Physicochemical Properties of Related Bromo-Dimethoxyacetophenones

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 1835-02-5 | C₁₀H₁₁BrO₃ | 259.10 |

| 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone | 1204-21-3 | C₁₀H₁₁BrO₃ | 259.10 |

| 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone | 67639-58-1 | C₉H₈Br₂O₂ | 307.97 |

This table presents data for compounds structurally related to this compound to provide an illustrative comparison.

Table 2: Representative ¹H NMR Spectroscopic Data of a Related Compound: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.63 | s | 1H | Aromatic CH |

| 7.57 | d, J=2.1Hz | 1H | Aromatic CH |

| 6.94 | d, J=8.4Hz | 1H | Aromatic CH |

| 4.43 | s | 2H | -CH₂Br |

| 3.98 | s | 6H | -OCH₃ |

This table shows the ¹H NMR data for 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone as a representative example to illustrate the expected spectral features. chemicalbook.com The data was recorded in CDCl₃ at 400 MHz. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O3/c1-14-9-4-10(15-2)7(12)3-6(9)8(13)5-11/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFSZNFZTYAEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CBr)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 5 Bromo 2,4 Dimethoxyphenyl Ethanone

Oxidation Reactions and Derived Products

Formation of Carboxylic Acid Derivatives

The transformation of α-halo ketones, such as 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone, into carboxylic acid derivatives is a well-established reaction class, most notably exemplified by the Favorskii rearrangement. wikiwand.comwikipedia.orgnrochemistry.com This reaction proceeds in the presence of a base, where the specific product—a carboxylic acid, ester, or amide—is determined by the choice of base used (hydroxide, alkoxide, or amine, respectively). wikiwand.comddugu.ac.in

The accepted mechanism for this transformation involves the initial formation of an enolate by deprotonation at the α'-position (the carbon on the opposite side of the carbonyl from the halogen). wikipedia.orgscienceinfo.com This enolate then undergoes an intramolecular nucleophilic attack, displacing the bromide to form a strained cyclopropanone (B1606653) intermediate. wikiwand.comscienceinfo.com The nucleophilic base then attacks the carbonyl carbon of this intermediate. Subsequent cleavage of the three-membered ring occurs in a manner that forms the most stable carbanion, which is then protonated to yield the final rearranged product. wikipedia.org

For this compound, which lacks α'-hydrogens, the reaction would likely proceed via the "pseudo-Favorskii" or "semi-benzilic acid" rearrangement mechanism. wikipedia.orgscienceinfo.com In this pathway, the nucleophilic base directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate, where the 5-bromo-2,4-dimethoxyphenyl group migrates to the α-carbon, displacing the bromide ion and forming the carboxylic acid derivative. wikipedia.orglibretexts.org

| Base/Nucleophile | Product Class | Specific Product Example |

|---|---|---|

| Sodium Hydroxide (B78521) (NaOH) | Carboxylic Acid | 2-(5-bromo-2,4-dimethoxyphenyl)acetic acid |

| Sodium Methoxide (NaOCH₃) | Ester | Methyl 2-(5-bromo-2,4-dimethoxyphenyl)acetate |

| Ammonia (NH₃) | Amide | 2-(5-bromo-2,4-dimethoxyphenyl)acetamide |

Cyclization and Rearrangement Reactions Facilitated by Halogen and Ketone Functionalities

The dual functionality of an α-bromo ketone makes this compound a valuable precursor for synthesizing complex molecular architectures through cyclization and rearrangement reactions. nih.gov

The α-bromo ketone moiety is a classic electrophilic component in the synthesis of various five-membered heterocyclic rings. nih.gov A prominent example is the Hantzsch thiazole (B1198619) synthesis, where an α-halo ketone reacts with a thioamide or thiourea (B124793) to form a thiazole ring. asianpubs.orgnih.gov

In this reaction, the sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon and displacing the bromide. The intermediate then undergoes cyclization via the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. nih.govrsc.org Reacting this compound with thiourea would thus be expected to produce 4-(5-bromo-2,4-dimethoxyphenyl)thiazol-2-amine. This reaction provides a direct route to highly functionalized thiazole derivatives. rsc.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Heterocyclic Product |

|---|---|---|

| This compound | Thiourea | 4-(5-bromo-2,4-dimethoxyphenyl)thiazol-2-amine |

Beyond the skeletal changes inherent to the Favorskii rearrangement, derivatives of α-halo ketones can undergo other notable transformations. ddugu.ac.in One such process is the photo-Favorskii reaction, which proceeds through a photochemical pathway. wikiwand.com This reaction can be utilized for specific synthetic applications, such as the unlocking of protecting groups. wikiwand.com

Another potential rearrangement is a 1,2-halogen shift. For instance, photolysis of certain α-bromopropiophenones has been shown to result in the formation of β-bromopropiophenones. This reaction is believed to proceed via homolytic cleavage of the carbon-bromine bond, followed by the formation of an α,β-unsaturated ketone intermediate and subsequent re-addition of HBr.

Thermal and Pyrolytic Degradation Studies

While specific degradation studies on this compound are not extensively documented, the thermal behavior of brominated aromatic compounds, particularly brominated flame retardants (BFRs), provides a strong basis for predicting its decomposition pathways. cdu.edu.aumurdoch.edu.auresearchgate.net

The thermal degradation of brominated aromatic compounds under pyrolytic (oxygen-deficient) or oxidative conditions typically occurs at temperatures ranging from 280–900 °C. cdu.edu.auresearchgate.net The primary and most anticipated initial step in the degradation of this compound would be the cleavage of the carbon-bromine bonds, as they are generally the weakest bonds in the molecule. This homolytic cleavage would release bromine atoms and generate organic radicals.

The released bromine atoms can abstract hydrogen from other molecules, leading to the formation of hydrogen bromide (HBr), a common and major product in the thermal decomposition of many BFRs. cetjournal.itresearchgate.net The remaining organic fragments would likely undergo further reactions, including fragmentation, rearrangement, and polymerization.

Based on analogy with other brominated aromatic compounds, the expected degradation products would include a mixture of simpler brominated aromatic molecules. cdu.edu.auresearchgate.net Key identified products from the pyrolysis of similar structures include brominated phenols and brominated benzenes. cdu.edu.aucetjournal.it The ether linkages (dimethoxy groups) may also cleave, potentially forming brominated catechols or hydroquinones. The ethanone (B97240) side chain could fragment to produce smaller volatile organic compounds.

| Product Type | Specific Examples | Formation Pathway |

|---|---|---|

| Inorganic Acid | Hydrogen Bromide (HBr) | Cleavage of C-Br bond and hydrogen abstraction. researchgate.net |

| Brominated Phenols | Bromophenol, Dibromophenol | Cleavage of ether bonds and fragmentation of the aromatic ring. cdu.edu.au |

| Brominated Benzenes | Bromobenzene, Dibromobenzene | Fragmentation and loss of functional groups from the aromatic ring. cdu.edu.au |

| Small Volatiles | Methane, Ethylene, Carbon Monoxide | Fragmentation of the ethanone side chain and methoxy (B1213986) groups. cetjournal.it |

Advanced Applications in Complex Organic Molecule Synthesis

Role as a Versatile Building Block in Medicinal Chemistry Research

In medicinal chemistry, the demand for novel molecular scaffolds is constant. Alpha-bromoketones are well-established precursors for a wide array of organic compounds, and 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone is no exception. Its utility stems from the high reactivity of the alpha-bromo group, which is an excellent electrophile, and the potential for further modification of the substituted aromatic ring.

The synthesis of heterocyclic compounds is a cornerstone of drug discovery, as these structures are prevalent in a vast number of pharmaceuticals. The electrophilic alpha-carbon and the carbonyl group of this compound make it an ideal substrate for cyclization reactions. For instance, in Hantzsch-type reactions, it can react with thioamides or ureas to form substituted thiazoles and imidazoles, respectively. These heterocyclic cores are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific substitution pattern of the dimethoxy-bromophenyl moiety can be instrumental in modulating the biological activity and pharmacokinetic properties of the resulting heterocyclic derivatives.

Compound libraries are essential tools for high-throughput screening and the identification of new drug leads. This compound serves as a valuable intermediate for generating focused libraries of molecules. The reactivity of the alpha-bromo group allows for its facile reaction with a diverse set of nucleophiles, such as amines, phenols, and thiols, in a combinatorial fashion. This leads to the production of a large number of distinct compounds from a single, advanced precursor. The resulting libraries of ethers, esters, and thioethers can then be screened for potential biological activity against various therapeutic targets.

Utilization in Agrochemical Intermediate Production

The principles that make this compound valuable in medicinal chemistry also apply to the agrochemical industry. The development of new pesticides and herbicides often relies on the synthesis of novel, biologically active molecules. This compound can be used as a starting material for the synthesis of complex structures that may exhibit desired agrochemical properties. The presence of bromine and methoxy (B1213986) groups can influence the compound's environmental persistence, soil mobility, and mode of action.

Precursor for Advanced Organometallic Reagents (e.g., Grignard Reagents)

The formation of organometallic reagents, such as Grignard reagents, typically involves the reaction of an organic halide with a metal. While the alpha-bromo group is generally more susceptible to nucleophilic attack, the aryl bromide on the phenyl ring of this compound can potentially be used to form a Grignard reagent. adichemistry.comwisc.edumasterorganicchemistry.com This would require careful control of reaction conditions to favor the insertion of magnesium into the aryl C-Br bond without reacting with the more labile alpha-bromo ketone functionality. adichemistry.comwisc.edumasterorganicchemistry.com Such a Grignard reagent would be a powerful nucleophile, enabling the introduction of the entire bromo-dimethoxyphenylacetyl group into other molecules, thereby facilitating the synthesis of highly complex and functionalized compounds.

Table 1: Reactivity of Halides in Grignard Reagent Formation

| Halide Type | General Reactivity Order |

|---|---|

| Alkyl Halides | R-I > R-Br > R-Cl |

This interactive table provides a general overview of halide reactivity. The specific reactivity for this compound would require experimental validation.

Synthesis of Specialized Alpha-Bromoketal Intermediates

Ketals are frequently employed as protecting groups for ketones in multi-step organic syntheses. The carbonyl group of this compound can be converted into a ketal, typically by reacting it with an alcohol or a diol in the presence of an acid catalyst. This transformation yields a specialized alpha-bromoketal. The resulting compound is valuable because the ketal group protects the ketone from reacting with nucleophiles or reducing agents, while the alpha-bromo group remains available for further chemical transformations, such as substitution reactions or the formation of other functional groups. This strategy allows for selective reactions at different parts of the molecule, which is a critical aspect of complex molecule synthesis.

Computational and Theoretical Investigations of 2 Bromo 1 5 Bromo 2,4 Dimethoxyphenyl Ethanone

Quantum Chemical Calculations (DFT) for Electronic Structure Elucidation

This section was designated for the exploration of the compound's electronic structure using Density Functional Theory (DFT), a standard computational method for investigating the electronic properties of molecules.

Mechanistic Studies of Reaction Pathways using Computational Models

Computational models are frequently used to simulate reaction mechanisms, determine transition states, and calculate activation energies, offering a deeper understanding of how a compound might be synthesized or how it participates in chemical reactions. There is currently no available research detailing computational mechanistic studies specifically involving 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone.

Conformational Analysis and Intermolecular Interactions

This area of study involves calculating the potential energy surface of a molecule to identify its most stable conformations and to understand the non-covalent interactions that govern its behavior in condensed phases. Such studies are fundamental to understanding a molecule's shape and how it interacts with its environment. bashgmu.ru Regrettably, no conformational analyses or studies on the intermolecular interactions of this compound have been published.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone, the spectrum is expected to show four distinct signals. The two aromatic protons would appear as singlets due to their lack of adjacent protons. The protons of the two methoxy (B1213986) groups would also present as sharp singlets. The methylene protons of the bromoethanone group would appear as a singlet further downfield due to the electron-withdrawing effects of the adjacent carbonyl group and bromine atom.

| Predicted ¹H NMR Data | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | ~7.8 | Singlet | 1H | H-6 |

| Aromatic H | ~6.7 | Singlet | 1H | H-3 |

| Methylene H | ~4.5 | Singlet | 2H | -COCH₂Br |

| Methoxy H | ~4.0 | Singlet | 3H | OCH₃ (C-2 or C-4) |

| Methoxy H | ~3.9 | Singlet | 3H | OCH₃ (C-4 or C-2) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to display 10 unique signals, corresponding to each carbon atom in the asymmetric structure. The carbonyl carbon is typically the most deshielded, appearing furthest downfield.

| Predicted ¹³C NMR Data | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~190 | C=O |

| Aromatic C | ~162 | C-O |

| Aromatic C | ~159 | C-O |

| Aromatic C | ~135 | C-H |

| Aromatic C | ~118 | C-Br |

| Aromatic C | ~115 | C-CO |

| Aromatic C | ~98 | C-H |

| Methoxy C | ~57 | OCH₃ |

| Methoxy C | ~56 | OCH₃ |

| Methylene C | ~32 | -COCH₂Br |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is expected in the region of 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy ether groups would produce strong bands between 1200 and 1275 cm⁻¹. Finally, the C-Br stretching vibrations would be observed in the fingerprint region, typically between 500 and 700 cm⁻¹.

| Predicted IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| ~1690 | C=O (Ketone) Stretch |

| 1450-1600 | Aromatic C=C Stretch |

| 1200-1275 | C-O (Aryl Ether) Stretch |

| 500-700 | C-Br Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight and obtaining structural information from fragmentation patterns.

For this compound (C₁₀H₁₀Br₂O₃), the molecular ion peak (M⁺) would be a distinctive cluster. Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region would show a characteristic M⁺, M⁺+2, and M⁺+4 pattern with a relative intensity ratio of approximately 1:2:1. The primary fragmentation is expected to be the alpha-cleavage of the C-C bond between the carbonyl group and the brominated phenyl ring, leading to the formation of a [Br₂C₈H₅(OCH₃)₂]⁺ ion and the loss of a bromomethyl radical (•CH₂Br), or the loss of a bromine radical from the side chain.

| Predicted Mass Spectrometry Data | |

| m/z Value | Assignment |

| 336/338/340 | [M]⁺ (Molecular Ion Cluster) |

| 257/259 | [M - Br]⁺ |

| 244/246 | [M - CH₂Br]⁺ |

| 165 | [C₈H₅(OCH₃)₂]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would also reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as halogen bonding or π-π stacking that stabilize the crystal structure. Although specific crystallographic data for this compound is not available, analysis of similar structures suggests that the dimethoxyphenyl ring and the ethanone (B97240) side chain would be nearly coplanar to maximize conjugation.

| Expected X-ray Crystallography Parameters | |

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles they form. |

| Intermolecular Interactions | Identification of non-covalent forces governing crystal packing. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is typically characterized by the wavelength of maximum absorbance (λ_max). The substituted acetophenone (B1666503) chromophore in this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The highly substituted aromatic ring and the carbonyl group form a conjugated system, which typically results in absorptions at longer wavelengths.

| Predicted UV-Vis Absorption Maxima | |

| Transition Type | Predicted λ_max Range (nm) |

| π → π | ~250-300 |

| n → π | ~300-350 |

Green Chemistry and Sustainable Synthetic Approaches for 2 Bromo 1 5 Bromo 2,4 Dimethoxyphenyl Ethanone

Solvent-Free or Environmentally Benign Solvent (e.g., Water, PEG) Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents, which are a major source of waste in chemical synthesis. Traditional α-bromination of ketones often employs chlorinated solvents like chloroform (B151607) or carbon tetrachloride, which are toxic and environmentally persistent. Research has demonstrated several greener alternatives for the bromination of aromatic ketones.

One highly effective approach is the use of an aqueous H₂O₂-HBr system. This method can proceed without any organic solvent, using water as a green medium. The reaction is clean, with water being the only significant byproduct, and often shows high selectivity for mono-bromination. iau.ir Another sustainable strategy is performing the reaction under solvent-free conditions. This can be achieved through mechanochemistry, where reactants are ground together, sometimes with a catalyst. scielo.br For instance, the bromination of ketones with N-bromosuccinimide (NBS) can be carried out by simple trituration (grinding) of the solid reactants at room temperature, eliminating the need for any solvent. scilit.com This solvent-free approach simplifies the work-up procedure, as the succinimide (B58015) byproduct can often be removed by washing with water. scilit.com

| Solvent | Classification | Key Disadvantages | Green Alternative Features |

|---|---|---|---|

| Chloroform | Conventional | Toxic, Volatile, Environmental Pollutant | N/A |

| Carbon Tetrachloride | Conventional | Toxic, Ozone-depleting | N/A |

| Water | Environmentally Benign | N/A | Non-toxic, Readily available, Safe |

| Solvent-Free | Environmentally Benign | N/A | Eliminates solvent waste, Simplifies purification |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This enhancement is due to the efficient and direct heating of the reaction mixture by microwave irradiation.

The α-bromination of acetophenones is particularly well-suited for microwave assistance. Studies have shown that the reaction of an aromatic ketone with N-bromosuccinimide (NBS), often catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH), can be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. researchgate.netresearchgate.net This rapid heating not only saves significant amounts of energy but can also improve product purity by minimizing the formation of byproducts that may occur during prolonged reaction times. researchgate.net For the synthesis of 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone, a microwave-assisted protocol could dramatically increase the efficiency of the bromination step.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours (e.g., 3-12 h) scielo.brnih.gov | Minutes (e.g., 1-30 min) researchgate.netresearchgate.net |

| Energy Consumption | High | Low |

| Yield | Variable to Good | Often higher, Good to Excellent researchgate.net |

| Side Reactions | More likely due to prolonged heating | Minimized due to short reaction time researchgate.net |

Catalytic Approaches to Improve Selectivity and Yield

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates and selectivity, often under milder conditions and with less waste generation than stoichiometric reagents. In the α-bromination of ketones, catalysts are crucial for achieving high selectivity for the desired mono-brominated product over di-brominated or other byproducts.

Acid catalysts, such as p-toluenesulfonic acid (p-TsOH), are commonly used with NBS to facilitate the selective α-bromination of acetophenones. shodhsagar.com The catalyst promotes the formation of the enol intermediate, which then reacts with the brominating agent. nih.gov This catalytic approach is more efficient and generates less waste than using stoichiometric amounts of strong acids.

Another innovative catalytic approach is electrochemistry. Electrochemical methods can generate the active brominating species in situ from simple and inexpensive bromide salts like ammonium (B1175870) bromide (NH₄Br). rsc.org This process can be highly selective for α-bromination and avoids the use of hazardous bulk brominating agents. rsc.org By controlling the amount of electrical charge passed, the reaction can be precisely controlled to favor the formation of the mono-brominated product, leading to high yields and selectivity. rsc.orglookchem.com

Atom Economy Principles in Synthetic Design

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a greener process with less waste.

The choice of brominating agent significantly impacts the atom economy of the synthesis of this compound. Traditional bromination using molecular bromine (Br₂) in an acid-catalyzed reaction with the precursor 1-(5-bromo-2,4-dimethoxyphenyl)ethanone has a theoretical atom economy of 100% if the byproduct, hydrogen bromide (HBr), is not considered waste (e.g., if it is neutralized to form a salt). However, Br₂ is highly toxic and corrosive. shodhsagar.com

A more common and safer laboratory reagent is N-bromosuccinimide (NBS). While easier to handle, the use of NBS results in the formation of succinimide as a stoichiometric byproduct, which lowers the atom economy. An alternative green system using H₂O₂-HBr generates Br₂ in situ, and the only byproduct from the oxidant is water, leading to a much more favorable atom economy and environmental profile. iau.ir

| Brominating Reagent/System | Byproduct(s) | Theoretical Atom Economy (%)* | Green Chemistry Considerations |

|---|---|---|---|

| Br₂ | HBr | ~100% | Highly toxic and corrosive reagent. |

| N-Bromosuccinimide (NBS) | Succinimide | ~56% | Safer reagent, but generates significant solid waste. |

| H₂O₂ / HBr | H₂O | ~100% | Generates Br₂ in situ; water is the only byproduct. |

*Calculations are approximate and based on the bromination of the precursor 1-(5-bromo-2,4-dimethoxyphenyl)ethanone (M.W. 275.09 g/mol) to form the product this compound (M.W. 353.99 g/mol).

Mechanistic Investigations of Reactions Involving 2 Bromo 1 5 Bromo 2,4 Dimethoxyphenyl Ethanone

Elucidation of Reaction Intermediates and Transition States

Reactions involving α-bromo ketones, such as 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone, can proceed through several channels, primarily involving nucleophilic attack. Computational studies on simpler α-bromoacetophenones reacting with nucleophiles have identified key reaction channels: carbonyl addition, direct substitution (SN2), and proton abstraction. acs.orgnih.gov The preferred pathway and the nature of the intermediates and transition states are highly dependent on the substrate, nucleophile, and reaction conditions.

In a typical nucleophilic substitution reaction, the nucleophile can attack the α-carbon, leading to the displacement of the bromide ion. The transition state for this SN2 process would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond. For α-bromoacetophenones, the carbonyl group's proximity can influence this transition state. It has been proposed that the transition state might be "early" due to the high nucleophilicity of some reactants, with bond lengths of the forming and breaking bonds reflecting this. acs.org

Alternatively, a nucleophile can attack the carbonyl carbon, leading to a tetrahedral intermediate. This pathway is more likely with strong, hard nucleophiles. The stability of this intermediate is influenced by the substituents on the aromatic ring. For this compound, the electron-donating methoxy (B1213986) groups would likely destabilize a developing negative charge on the carbonyl oxygen, potentially making this pathway less favorable compared to direct substitution at the α-carbon.

Computational studies on the reaction of α-bromoacetophenones with hydroxide (B78521) ion have revealed the possibility of a single transition state that can lead to both substitution and addition products through a phenomenon known as path bifurcation. nih.gov This suggests a complex potential energy surface where the trajectory of the reactants after the transition state determines the final product. The nature of the substituent on the phenyl ring plays a critical role in determining whether the reaction proceeds towards substitution or addition. nih.gov

Role of the Bromine Substituents and Methoxy Groups in Directing Reactivity

The reactivity of this compound is significantly governed by the electronic and steric effects of its substituents: the two bromine atoms and the two methoxy groups.

The α-bromine atom is the primary site of reactivity in many reactions, serving as a good leaving group in nucleophilic substitutions. Its strong electronegativity also activates the α-carbon towards nucleophilic attack.

The methoxy groups at positions 2 and 4 are strong electron-donating groups through resonance (+R effect), which is more significant than their electron-withdrawing inductive effect (-I). The +R effect of the methoxy groups increases the electron density on the aromatic ring and can influence the reactivity of the carbonyl group. This electron-donating character would tend to decrease the electrophilicity of the carbonyl carbon. In nucleophilic substitution reactions at the α-carbon, electron-donating groups on the phenyl ring generally slow down the reaction rate.

The interplay of these electronic effects can be subtle. For instance, in the reaction of para-substituted phenacyl bromides with various nucleophiles, electron-withdrawing substituents on the phenacyl bromide were found to increase the reaction rate. rsc.org This suggests that for this compound, the net electronic effect of the ring substituents would be a balance between the electron-donating methoxy groups and the electron-withdrawing bromine atom.

Steric effects also play a crucial role. The methoxy group at the ortho position (position 2) can provide significant steric hindrance around the carbonyl group and the α-carbon. nih.gov This steric crowding could hinder the approach of a bulky nucleophile to either the carbonyl carbon or the α-carbon, potentially slowing down the reaction rate compared to a less substituted analogue. This steric hindrance is a key factor in directing the regioselectivity of reactions.

Kinetic Studies to Determine Reaction Orders and Rate Laws

For nucleophilic substitution reactions of α-bromoacetophenones, the reaction often follows second-order kinetics, being first-order in both the α-bromoacetophenone and the nucleophile. rsc.org The rate law for such a reaction can be expressed as:

Rate = k[α-bromoacetophenone][Nucleophile]

Where 'k' is the second-order rate constant. The magnitude of 'k' is influenced by the substituents on the aromatic ring, the nature of the nucleophile, the solvent, and the temperature.

Studies on the reactions of para-substituted phenacyl bromides with benzoate (B1203000) and substituted trans-cinnamate ions have shown that electron-withdrawing groups on the phenacyl bromide increase the rate of the substitution reaction. rsc.org This is consistent with the development of a partial negative charge on the α-carbon in the SN2 transition state, which is stabilized by electron-withdrawing groups. Conversely, electron-releasing substituents in the nucleophile also enhance the reaction rate. rsc.org

The effect of substituents on the reaction rate is often quantified using the Hammett equation, which relates the rate constants of a series of reactions with a substituent parameter (σ) and a reaction constant (ρ). For the reaction of phenacyl bromides with anilines, a negative ρ value is typically observed, indicating that the reaction is favored by electron-donating substituents on the aniline (B41778) (the nucleophile). koreascience.kr

The following table summarizes the expected influence of the substituents of this compound on its reaction kinetics, based on studies of analogous compounds.

| Substituent | Position | Electronic Effect | Expected Impact on SN2 Reaction Rate at α-carbon |

| Methoxy | 2 (ortho) | +R, -I (net donating) | Decrease |

| Methoxy | 4 (para) | +R, -I (net donating) | Decrease |

| Bromo | 5 (meta) | -I, +R (net withdrawing) | Increase |

It is important to note that this is a simplified analysis, and the actual reaction rate would be a result of the combined electronic and steric effects of all substituents. A detailed kinetic study of this compound would be necessary to experimentally determine its reaction orders and rate laws for specific reactions.

Synthesis and Research on Structural Analogs and Derivatives of 2 Bromo 1 5 Bromo 2,4 Dimethoxyphenyl Ethanone

Synthesis of Monobrominated and Tri- or Tetrabrominated Analogs

The synthesis of analogs of 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone with varying degrees of bromination on the aromatic ring is achieved through controlled electrophilic substitution reactions. The starting material for these syntheses is typically a substituted acetophenone (B1666503) or a dimethoxybenzene precursor.

Monobrominated Analogs: The synthesis of monobrominated analogs, such as 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, starts with the bromination of the corresponding acetophenone, 1-(2,4-dimethoxyphenyl)ethanone. The α-bromination of the ketone is a common method. Another approach involves the bromination of the aromatic ring itself. For instance, 1-bromo-2,4-dimethoxybenzene (B92324) can be synthesized from 2,4-dimethoxybenzoic acid. rsc.org The degree of bromination is controlled by the stoichiometry of the brominating agent and the reaction conditions. For example, reacting 4-methoxyacetophenone with cupric bromide yields the α-bromo ketone, 2-Bromo-1-(4-methoxyphenyl)ethanone. researchgate.netnih.gov

Tri- or Tetrabrominated Analogs: To achieve higher degrees of bromination, more forceful reaction conditions or multiple bromination steps are employed. Starting with a dibrominated precursor like 1,4-dibromo-2,5-dimethoxybenzene, further electrophilic substitution can be challenging due to the deactivating effect of the existing bromine atoms. nih.govnih.gov However, by selecting appropriate brominating agents and catalysts, additional bromine atoms can be introduced onto the aromatic ring. The precise positioning of these additional bromines is directed by the existing methoxy (B1213986) and bromo substituents. The synthesis of these more heavily halogenated analogs allows for the exploration of structure-activity relationships in various chemical and biological contexts.

Table 1: Examples of Brominated Analogs and Precursors

| Compound Name | Number of Bromine Atoms | Precursor Example |

|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 1 (on acetyl group) | 4-Methoxyacetophenone researchgate.netnih.gov |

| 1-Bromo-2,4-dimethoxybenzene | 1 (on phenyl ring) | 2,4-Dimethoxybenzoic acid rsc.org |

| 1,4-Dibromo-2,5-dimethoxybenzene | 2 (on phenyl ring) | Hydroquinone sciencemadness.org |

Structural Modifications of the Methoxy Groups

The two methoxy groups on the phenyl ring of this compound are key targets for structural modification to produce analogs with different electronic and steric properties. A primary modification involves the conversion of one or both methoxy groups into hydroxyl groups.

Preparation of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important synthetic intermediates and are known for their presence in natural products. ijarsct.co.inresearchgate.net Derivatives of this compound can be readily converted into chalcones. However, the α-bromo substituent must first be removed or replaced, as the typical chalcone synthesis involves the condensation of an acetophenone with a benzaldehyde.

Therefore, the corresponding acetophenone, 1-(5-bromo-2,4-dimethoxyphenyl)ethanone, is the direct precursor for chalcone synthesis. The most common method for this transformation is the Claisen-Schmidt condensation. ijarsct.co.inrjlbpcs.comnih.gov This reaction involves the base-catalyzed aldol (B89426) condensation of the acetophenone derivative with a variety of substituted aromatic aldehydes. rsc.org The reaction is typically carried out in an alcoholic solvent with a base such as sodium hydroxide (B78521) or potassium hydroxide. rjlbpcs.comnih.gov The α,β-unsaturated carbonyl system of the resulting chalcone is a key structural feature that allows for further chemical transformations, including cyclization reactions to form flavonoids and other heterocyclic compounds. researchgate.net

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Acetophenone Precursor | Aromatic Aldehyde | Base Catalyst | Resulting Chalcone Structure |

|---|---|---|---|

| 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone | Benzaldehyde | NaOH | 1-(5-Bromo-2,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one |

| 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone | 4-Methoxybenzaldehyde | KOH | 1-(5-Bromo-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one |

| 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone | 4-Chlorobenzaldehyde | NaOH | 1-(5-Bromo-2,4-dimethoxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one |

Design and Synthesis of Advanced Heterocyclic Systems from the Compound

The α-bromoketone functionality in this compound is a powerful tool for the construction of advanced heterocyclic systems. This functional group is highly electrophilic at the α-carbon, making it susceptible to attack by various nucleophiles, leading to cyclization reactions.

One of the most significant applications is in the synthesis of thiazole (B1198619) derivatives. nih.gov The Hantzsch thiazole synthesis, for example, involves the reaction of an α-haloketone with a thioamide. By reacting this compound with thiourea (B124793) or a substituted thiourea, a variety of 2-aminothiazole (B372263) derivatives can be prepared. Similarly, reaction with thiosemicarbazide (B42300) can lead to the formation of thiazole-substituted hydrazones, which are themselves important chemical entities. researchgate.netnih.gov

Furthermore, the compound can be used to synthesize other heterocyclic systems such as imidazoles (by reaction with amidines), oxazoles, and quinoxalines. The chalcones derived from its corresponding acetophenone can also be used as precursors for heterocyclic synthesis. For example, reaction of a chalcone with hydrazine (B178648) can yield pyrazoline derivatives. These synthetic routes highlight the importance of this compound as a versatile building block in the field of heterocyclic chemistry. scispace.comchebanov.org

Future Research Directions and Advanced Methodological Development

Exploration of Asymmetric Synthesis for Chiral Derivatives

The presence of a prochiral center at the α-carbon of the ethanone (B97240) moiety makes 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone a prime candidate for asymmetric synthesis to produce chiral derivatives. Future research will likely focus on leveraging established and emerging stereoselective methodologies.

A key strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgyoutube.com These auxiliaries can bias the reaction to favor the formation of one diastereomer over another. researchgate.netyork.ac.uk For a substrate like this compound, a chiral auxiliary could be attached to form an intermediate that then undergoes a diastereoselective reaction, such as alkylation or aldol (B89426) addition at the α-position. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. wikipedia.orgyoutube.comresearchgate.net

Furthermore, dynamic kinetic resolution (DKR) represents a powerful approach for the asymmetric synthesis of chiral compounds from racemic precursors. rsc.orglookchem.com This technique combines rapid racemization of the starting material with a kinetically controlled, stereoselective reaction that preferentially converts one enantiomer into the desired product. rsc.org Given that α-bromo esters and related derivatives are known to be configurationally labile, DKR could be effectively applied. rsc.orgiaea.orgkoreascience.krresearchgate.net Future studies could explore enzyme- or metal-catalyzed reactions where the α-bromo group is substituted by a nucleophile, with in-situ racemization allowing for a theoretical yield of up to 100% of a single stereoisomer.

| Method | Description | Potential Application to Target Compound |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.orgyork.ac.uk | Formation of chiral alcohols or other derivatives via diastereoselective alkylation or reduction. |

| Dynamic Kinetic Resolution (DKR) | A racemic mixture is converted into a single enantiomerically enriched product through in-situ racemization of the unpreferred enantiomer. rsc.org | Asymmetric nucleophilic substitution at the α-carbon to produce chiral amines or other derivatives with high enantiomeric excess. |

Continuous Flow Synthesis Optimization for Scalability and Efficiency

The synthesis and transformation of α-bromoketones are often plagued by challenges such as high exothermicity, rapid reaction rates, and the formation of byproducts, which can be difficult to control in conventional batch reactors. rsc.org Continuous flow chemistry offers a compelling solution by providing superior control over reaction parameters, enhancing safety, and improving scalability. rsc.orgvapourtec.comnih.gov

The α-bromination of ketones, a likely step in the synthesis of this compound, has been shown to be highly efficient in continuous flow microreactors. rsc.orgmdpi.comresearchgate.net The enhanced mixing and heat transfer in these systems allow for precise temperature control, minimizing the formation of dibrominated or other side products. rsc.org Applying this methodology would enable a safer, more reproducible, and scalable production process. A multistep continuous flow process could even be envisioned, telescoping several reaction stages without the need for isolating intermediates. nih.govacs.orgworktribe.com

The benefits of adopting a continuous flow approach are summarized below:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents like bromine and highly reactive intermediates. nih.govworktribe.com

Improved Selectivity: Precise control over stoichiometry, residence time, and temperature can significantly reduce the formation of undesired byproducts. rsc.orgmdpi.com

Scalability: Scaling up production is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. rsc.orgosti.gov

Process Intensification: Flow chemistry can enable reactions that are difficult or impossible to perform in batch, sometimes revealing novel reactivity patterns. vapourtec.com

| Parameter | Advantage in Continuous Flow | Reference |

| Temperature Control | Superior heat exchange prevents thermal runaways and minimizes side reactions. | rsc.org |

| Mixing Efficiency | Rapid and efficient mixing ensures homogeneous reaction conditions. | rsc.org |

| Residence Time | Precise control allows for optimization of reaction conversion and selectivity. | rsc.orgresearchgate.net |

| Safety | Small reaction volumes and contained systems reduce handling of hazardous materials. | nih.govacs.org |

Development of Novel Catalytic Systems for Specific Transformations

The structure of this compound offers multiple sites for catalytic modification, making it a valuable building block for generating molecular diversity. Future research will undoubtedly focus on developing novel and highly selective catalytic systems to functionalize this compound.

The two aryl bromide positions are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. ikm.org.myarkat-usa.org This would allow for the formation of new carbon-carbon bonds, linking the core structure to other aryl or vinyl groups. researchgate.netresearchgate.net Research in this area could focus on developing catalysts that can selectively react at the C5-Br bond versus the C1-Br bond if such differentiation is desired, or catalysts that are robust enough to perform the coupling without affecting the α-bromoketone moiety.

The α-bromoketone functionality is also amenable to a variety of catalytic transformations. A particularly exciting avenue is the use of nickel-catalyzed asymmetric cross-coupling with organozinc reagents to form α-aryl ketones. nih.gov This method allows for the stereoconvergent synthesis of tertiary stereocenters from a racemic α-bromoketone, providing a direct route to chiral α-aryl ketone derivatives. nih.gov Developing catalysts tailored for this specific substrate could provide access to a wide range of potentially biologically active molecules.

| Reaction Type | Target Site | Potential Outcome |

| Suzuki-Miyaura Coupling | Aryl Bromide (C-Br) | Formation of biaryl compounds by creating new C-C bonds. ikm.org.myresearchgate.net |

| Heck Coupling | Aryl Bromide (C-Br) | Formation of C-C bonds with alkenes. arkat-usa.org |

| Asymmetric α-Arylation | α-Bromo-ketone (C-Br) | Stereoconvergent synthesis of α-aryl ketones with a tertiary stereocenter. nih.gov |

| Nucleophilic Substitution | α-Bromo-ketone (C-Br) | Introduction of various functional groups (e.g., amines, thiols) to form heterocycles like thiazoles. mdpi.com |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Material Design

Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding chemical reactivity and guiding experimental design. thealegregroup.commdpi.com Applying these methods to this compound can provide profound insights into its electronic structure, reaction mechanisms, and potential applications in material science.

DFT calculations can be used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comrroij.com By modeling the target compound, researchers can predict its reactivity towards different reagents. Molecular Electrostatic Potential (MEP) maps can further identify the electron-rich and electron-poor regions of the molecule, predicting the sites most susceptible to nucleophilic or electrophilic attack. rroij.com

Furthermore, computational studies can be employed to elucidate complex reaction mechanisms. For instance, DFT calculations on the reaction of α-bromoacetophenones with nucleophiles have revealed that the transition state can lead to either direct substitution or carbonyl addition through a process known as path bifurcation. nih.gov A detailed computational investigation of the reactions of this compound could uncover similar mechanistic subtleties, enabling the rational design of reaction conditions to favor a desired product. nih.govresearchgate.net This predictive power is crucial for optimizing synthetic routes and for designing novel catalysts and materials with tailored electronic and optical properties. mdpi.com

| Computational Method | Information Gained | Application |

| Density Functional Theory (DFT) | Optimized geometry, thermodynamic properties, electronic states. researchgate.net | Predicting stability and fundamental properties. |

| HOMO-LUMO Analysis | Energy gap, ionization potential, electron affinity. mdpi.comrroij.com | Assessing chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. rroij.com | Predicting reaction sites for various reagents. |

| Transition State (TS) Calculation | Reaction energy profiles, activation barriers, mechanistic pathways. nih.govresearchgate.net | Understanding reaction mechanisms and guiding catalyst design. |

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm substituent positions and bromine integration. For example, in related brominated acetophenones, the carbonyl carbon (C=O) typically resonates at ~190–195 ppm in NMR .

- Single-Crystal X-ray Diffraction (SCXRD): Resolve molecular geometry and confirm substitution patterns. Studies on analogous compounds (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) report mean C–C bond lengths of 0.009 Å and R-factors ≤ 0.116 .

- Recrystallization: Use solvents like diethyl ether (EtO) to purify the compound, as demonstrated in bromoacetophenone syntheses yielding 85% purity .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection to avoid inhalation, skin contact, or ocular exposure .

- Ventilation: Use fume hoods during synthesis to mitigate toxic fume exposure, especially during bromination reactions .

- Storage: Store at –20°C in an inert atmosphere (e.g., argon) to prevent decomposition, as recommended for structurally similar brominated ketones .

Q. How can researchers assess the stability of this compound under experimental conditions?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Monitor thermal stability by measuring weight loss at elevated temperatures. The compound’s solid-liquid phase transition (e.g., 128°C in related analogs) suggests limited thermal stability near this range .

- Reactivity Screening: Test compatibility with common solvents (e.g., chloroform, ethanol) and reagents to identify hazardous interactions, as no reactivity data is currently available for this compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer:

- Controlled Bromination: Add bromine dropwise in chloroform (CHCl) at 0–5°C to prevent over-bromination. For example, bromination of 1-(4-methoxyphenyl)ethanone with 99 mmol Br achieved 85% yield via sequential washing with NaHCO and NaSO to quench excess bromine .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance regioselectivity in electrophilic substitution reactions, though CHCl is preferred for bromoacetophenone derivatives .

Q. How should crystallographic data discrepancies (e.g., melting points, bond lengths) be resolved?

- Methodological Answer:

- Purity Verification: Use HPLC or GC-MS to confirm sample integrity. For example, a reported melting point of 128°C may vary due to impurities or polymorphic forms.

- Data Cross-Validation: Compare experimental SCXRD results (e.g., C=O bond lengths) with computational models (DFT) to identify outliers. SHELX refinement tools can improve accuracy in structural assignments .

Q. What computational tools are effective for refining the crystal structure of this compound?

- Methodological Answer:

- SHELX Suite: Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve twinning or disorder. SHELXD and SHELXE are robust for experimental phasing in macromolecular crystallography .

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-311+G(d,p) basis sets to validate experimental bond angles and torsional parameters .

Q. How can spectral data (e.g., NMR, IR) be interpreted to confirm substitution patterns?

- Methodological Answer:

- NMR Analysis: In NMR, aromatic protons adjacent to methoxy groups resonate as singlets (δ 6.8–7.9 ppm), while bromine-induced deshielding shifts carbonyl protons downfield .

- Infrared Spectroscopy (IR): The carbonyl stretch (C=O) typically appears at ~1680–1720 cm. Bromine substituents reduce electron density, shifting this peak to higher wavenumbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.